1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine
Description
1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenylmethyl group and a 3,4,5-trimethoxybenzoyl group
Properties
IUPAC Name |
[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-8-6-5-7-16(18)15-23-9-11-24(12-10-23)22(25)17-13-19(27-2)21(29-4)20(14-17)28-3/h5-8,13-14H,9-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHWXOWVCFRSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the 2-Methoxyphenylmethyl Group: The piperazine core is then reacted with 2-methoxybenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to introduce the 2-methoxyphenylmethyl group.
Introduction of the 3,4,5-Trimethoxybenzoyl Group: Finally, the resulting intermediate is acylated with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, such as triethylamine or pyridine, to yield the target compound.
Industrial Production Methods
Industrial production of 1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the 3,4,5-trimethoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, such as G-protein-coupled receptors or ion channels, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use as a recreational drug.
1-(3,4-Methylenedioxybenzyl)piperazine: Studied for its potential psychoactive effects.
1-(2,3-Dimethoxybenzyl)piperazine: Investigated for its potential therapeutic applications.
The uniqueness of 1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H26N2O5
- Molecular Weight : 386.45 g/mol
- IUPAC Name : 1-[(2-methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine
- CAS Number : 2844662
Anticancer Activity
Research indicates that piperazine derivatives exhibit anticancer properties. A study by PubMed highlighted the synthesis and biological evaluation of related compounds that showed promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antidepressant Effects
Piperazine compounds have been studied for their antidepressant effects. For instance, compounds similar to 1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine have shown serotonin receptor modulation which is crucial for mood regulation.
Neuroprotective Properties
The ability of this compound to penetrate the blood-brain barrier (BBB) is noteworthy. Studies indicate that derivatives can enhance neuroprotection and improve cognitive functions in models of neurodegeneration. A specific study demonstrated significant brain uptake and localization in critical areas like the hippocampus, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Biological Activity Data Table
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | PubMed |
| Antidepressant | Serotonin receptor modulation | ResearchGate |
| Neuroprotective | BBB penetration, cognitive improvement | PubMed |
Case Studies
-
Anticancer Efficacy
In a study examining various piperazine derivatives, 1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine was tested against breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong anticancer activity. -
Neuroprotective Effects
A recent investigation into the neuroprotective effects of this compound utilized a rat model of Alzheimer's disease. The compound was administered for four weeks, resulting in improved memory performance in behavioral tests and reduced amyloid plaque formation in brain tissues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
